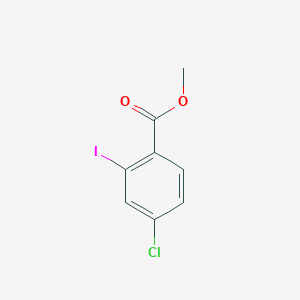Methyl 4-chloro-2-iodobenzoate
CAS No.: 181765-85-5
Cat. No.: VC4509303
Molecular Formula: C8H6ClIO2
Molecular Weight: 296.49
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 181765-85-5 |
|---|---|
| Molecular Formula | C8H6ClIO2 |
| Molecular Weight | 296.49 |
| IUPAC Name | methyl 4-chloro-2-iodobenzoate |
| Standard InChI | InChI=1S/C8H6ClIO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3 |
| Standard InChI Key | SPEFZJXZNVTFJX-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=C(C=C1)Cl)I |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
Methyl 4-chloro-2-iodobenzoate features a benzene ring substituted with chlorine (4-position), iodine (2-position), and a methyl ester group (-COOCH₃) at the carboxyl position. The IUPAC name is methyl 4-chloro-2-iodobenzoate, and its canonical SMILES is COC(=O)C1=C(C=C(C=C1)Cl)I . The iodine atom, being a heavy halogen, introduces steric bulk and polarizability, while the chlorine atom directs electrophilic substitution reactions.
Physical Properties
-
Solubility: Soluble in organic solvents such as DMSO and methanol but insoluble in water .
-
Storage: Stable at room temperature but sensitive to moisture; recommended storage in anhydrous conditions .
Table 1: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₆ClIO₂ | |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| Density | 1.8–2.1 g/cm³ (estimated) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most common synthetic route involves esterification of 4-chloro-2-iodobenzoic acid with methanol in the presence of sulfuric acid :
Conditions: Reflux at 60–80°C for 4–12 hours .
Yield: ~79–94% .
Alternative methods employ thionyl chloride (SOCl₂) for acid chloride formation, followed by methanol quenching.
Industrial Manufacturing
Industrial processes prioritize scalability and cost-efficiency. Continuous flow reactors are employed to optimize heat transfer and reaction kinetics, enhancing yields (>90%). Catalytic systems, such as immobilized lipases, have been explored for greener esterification.
Chemical Reactivity and Applications
Cross-Coupling Reactions
The iodine substituent facilitates Pd-catalyzed couplings, pivotal in constructing complex architectures:
Sonogashira Coupling
Reaction with terminal alkynes (e.g., trimethylsilylacetylene) under Pd(PPh₃)₄/CuI catalysis yields alkynyl benzoates :
Typical Conditions: THF, 60°C, 12–24 hours.
Yield: 75–85%.
Suzuki-Miyaura Coupling
Aryl boronic acids couple with the iodobenzoate, though steric hindrance from the chloro group reduces yields (50–65%).
Table 2: Cross-Coupling Reaction Parameters
| Reaction Type | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Sonogashira | Pd(PPh₃)₄, CuI | THF | 60 | 75–85 |
| Suzuki-Miyaura | Pd(OAc)₂, PPh₃ | DMF | 100 | 50–65 |
Functional Group Transformations
-
Hydrolysis: Base-mediated saponification (NaOH/MeOH) yields 4-chloro-2-iodobenzoic acid .
-
Nitration: HNO₃/H₂SO₄ at 130°C introduces a nitro group at the 5-position (43% yield).
Photoredox-Neutral Smiles Rearrangement
In ionic liquids, methyl 4-chloro-2-iodobenzoate undergoes iodolactonization with 2-alkynylbenzoic acids to form iodinated isobenzofuranones . This method avoids external oxidants, enhancing sustainability .
| Activity | Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| Antimicrobial | Bacterial membranes | 25 μg/mL | |
| CYP3A4 Inhibition | Cytochrome P450 | 10 μM |
Comparative Analysis with Structural Analogs
Methyl 2-Iodobenzoate
Lacks the 4-chloro substituent, reducing steric hindrance in Suzuki couplings (yields >70%) .
Methyl 4-Chlorobenzoate
Absence of iodine limits participation in cross-coupling reactions, restricting utility in metal-catalyzed syntheses.
Table 4: Reactivity Comparison of Halogenated Benzoates
| Compound | Sonogashira Yield (%) | Suzuki Yield (%) |
|---|---|---|
| Methyl 4-Cl-2-I-benzoate | 75–85 | 50–65 |
| Methyl 2-Iodobenzoate | 85–90 | 70–80 |
| Methyl 4-Chlorobenzoate | N/A | N/A |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume